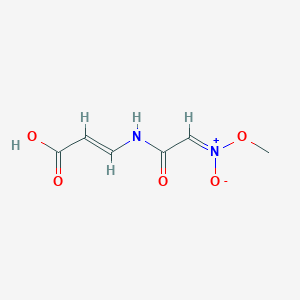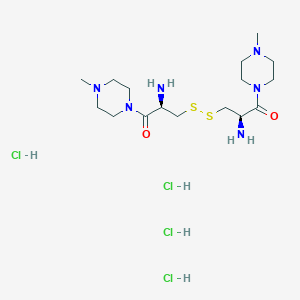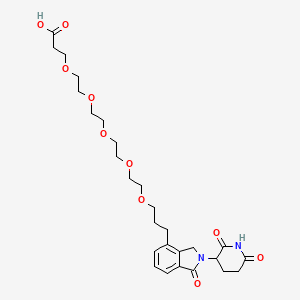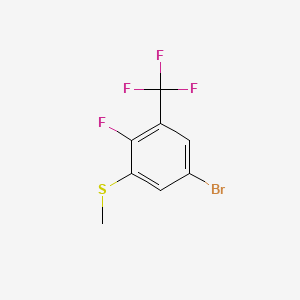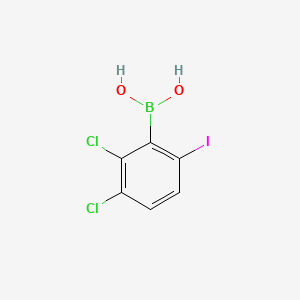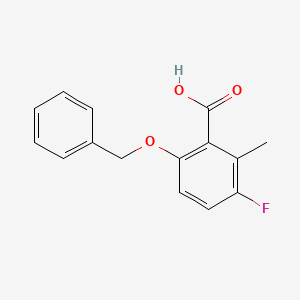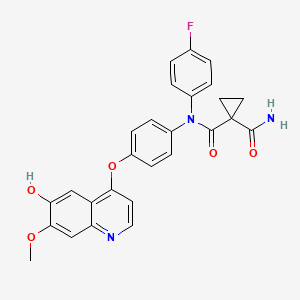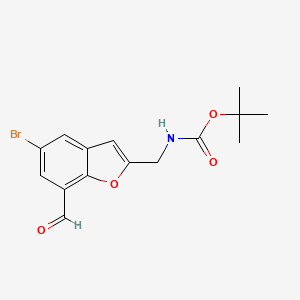
4-Ethyl-1,2-diiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1,2-diiodobenzene is an organic compound with the molecular formula C8H8I2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 2 positions and an ethyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the ortho positions relative to the ethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination can be applied. Industrial synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production.
化学反应分析
Types of Reactions: 4-Ethyl-1,2-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts are commonly employed in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include compounds where iodine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
4-Ethyl-1,2-diiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-ethyl-1,2-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates then participate in subsequent chemical transformations, resulting in the formation of new products.
相似化合物的比较
1,2-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-1,3-diiodobenzene: Has iodine atoms at different positions, affecting its reactivity and applications.
4-Ethyl-1,4-diiodobenzene: Another positional isomer with distinct chemical properties.
Uniqueness: 4-Ethyl-1,2-diiodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of both iodine atoms and an ethyl group provides a versatile platform for various chemical transformations.
属性
分子式 |
C8H8I2 |
|---|---|
分子量 |
357.96 g/mol |
IUPAC 名称 |
4-ethyl-1,2-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI 键 |
FAXSDAYPOJHUQD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


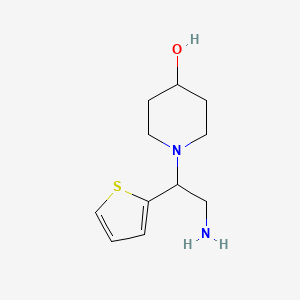
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
